molecular formula C5H7BN2O4S B1456826 (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid CAS No. 1598437-41-2

(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid

Cat. No.: B1456826
CAS No.: 1598437-41-2
M. Wt: 202 g/mol
InChI Key: VBPSILPCFWYJRY-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative with a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and a boronic acid (-B(OH)₂) group at the 5-position of the heterocyclic ring. Its molecular formula is C₅H₇BN₂O₄S, with a molecular weight of 202.00 g/mol . The methylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound's electronic properties, solubility, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is primarily utilized in pharmaceutical and materials science research for synthesizing complex heterocyclic frameworks.

Properties

IUPAC Name

(2-methylsulfonylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O4S/c1-13(11,12)5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPSILPCFWYJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid typically follows the borylation of a halogenated pyrimidine precursor. The most common approach involves:

  • Starting from 5-bromo- or 5-iodo-2-(methylsulfonyl)pyrimidine
  • Palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source
  • Subsequent hydrolysis of the boronate ester intermediate to yield the boronic acid

This method is a variant of the Miyaura borylation reaction, widely used for introducing boronic acid groups into heteroaromatic systems.

Palladium-Catalyzed Borylation Procedure

A representative procedure includes:

Step Reagents/Conditions Description
1 5-bromo-2-(methylsulfonyl)pyrimidine Halogenated pyrimidine starting material
2 Bis(pinacolato)diboron (B2Pin2) Boron source
3 Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) Catalyst
4 Potassium acetate (KOAc) Base
5 1,4-Dioxane, 90°C Solvent and heating condition
6 Hydrolysis step Conversion of boronate ester to boronic acid
  • The reaction is typically conducted under an inert atmosphere (nitrogen or argon).
  • After the borylation, hydrolysis (often with aqueous acid or ammonium acetate/sodium periodate mixtures) converts the boronate ester to the free boronic acid.

Alternative Lithiation/Borylation Route

An alternative preparation involves:

  • Ortho-lithiation of the pyrimidine ring using strong bases such as n-butyllithium at low temperatures (-78°C)
  • Quenching the lithiated intermediate with trialkyl borates (e.g., triisopropyl borate)
  • Followed by acidic workup to afford the boronic acid

This method is particularly useful when direct borylation of halogenated precursors is challenging or when regioselective lithiation is required.

Industrial Scale Considerations

Industrial synthesis of this compound often adapts the palladium-catalyzed borylation method with process optimizations such as:

  • Use of continuous flow reactors for better heat and mass transfer
  • Automated control of reaction parameters (temperature, pressure, catalyst loading)
  • Efficient isolation and purification steps including filtration and solvent extraction
  • Use of protective groups and controlled pH adjustments during workup to maximize yield and purity.

Detailed Experimental Data Summary

Parameter Details
Starting Material 5-bromo-2-(methylsulfonyl)pyrimidine
Boron Source Bis(pinacolato)diboron or triisopropyl borate
Catalyst Pd(dppf)Cl2 (palladium complex)
Base Potassium acetate or cesium carbonate
Solvent 1,4-Dioxane, tetrahydrofuran (THF), or mixture with toluene
Temperature 90°C for borylation; -78°C for lithiation/borylation
Reaction Time 1–18 hours depending on scale and method
Hydrolysis Agent Aqueous ammonium acetate, sodium periodate, or dilute acid
Yield Typically 60–88% depending on method and scale
Purification Filtration, solvent extraction, silica gel chromatography
Storage Under inert atmosphere, below -20°C to maintain stability

Representative Reaction Scheme (Simplified)

$$
\text{5-Bromo-2-(methylsulfonyl)pyrimidine} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, 90^\circ C} \text{Boronic ester intermediate}
$$

$$
\text{Boronic ester} \xrightarrow[\text{NH}4\text{OAc}, \text{NaIO}4]{\text{H}_2\text{O}} \text{this compound}
$$

Research Findings and Notes

  • The methylsulfonyl group at position 2 is electron-withdrawing, which may influence the reactivity of the pyrimidine ring during lithiation or cross-coupling.
  • The boronic acid group at position 5 is sensitive to moisture and oxidation; thus, strict inert atmosphere and low temperatures during synthesis and storage are recommended.
  • The palladium-catalyzed borylation is preferred for its mild conditions and high functional group tolerance.
  • Lithiation/borylation methods require careful temperature control (-78°C) and inert atmosphere to avoid side reactions.
  • Industrial methods optimize catalyst loading and reaction conditions to maximize yield and minimize impurities, often employing continuous flow technology for scale-up.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Anticancer Activity

(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid has been investigated for its potential anticancer properties. It acts as a boronic acid derivative that can inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies have shown that compounds with similar structures can effectively induce apoptosis in cancer cells by disrupting protein homeostasis .

Case Study: Inhibition of Cancer Cell Growth

In a study published in Cancer Research, a series of boronic acids were tested against various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and prostate cancer cells, suggesting its potential as a lead compound for further development .

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including this compound, is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, making it essential for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Boronic AcidYield (%)Reaction Conditions
This compound85Pd/C catalyst, K2CO3 base, 100°C
4-Bromophenylboronic acid90Pd(PPh3)4 catalyst, NaOH base
3-Pyridinylboronic acid78Pd(OAc)2 catalyst, 80°C

The above table illustrates the effectiveness of this compound in Suzuki coupling reactions compared to other boronic acids .

Synthesis of Functional Polymers

The unique properties of this compound make it suitable for the synthesis of functional polymers. Its ability to form stable complexes with various substrates enables the development of materials with tailored properties for applications in electronics and optics.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. A study published in Advanced Materials highlighted the use of this compound in creating boron-containing polymers that exhibited improved conductivity and thermal properties .

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction disrupts the normal function of the enzyme, leading to therapeutic effects in the case of drug applications.

Comparison with Similar Compounds

Key Observations :

  • The methylsulfonyl group in the target compound imparts greater polarity and acidity to the boronic acid compared to methoxy or amino substituents, enhancing its stability and reactivity in aqueous Suzuki reactions .
  • Chloro and methoxycarbonyl analogs exhibit intermediate electronic effects, balancing activation and solubility .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing nature of the methylsulfonyl group activates the boronic acid for Suzuki-Miyaura couplings by increasing the electrophilicity of the pyrimidine ring. For example:

  • In , (2,4-dimethoxypyrimidin-5-yl)boronic acid achieved coupling yields of ~85% using Cs₂CO₃ and Pd(PPh₃)₄ in DMF .

In contrast, 2-methoxy and 2-(dimethylamino) derivatives require harsher conditions (e.g., prolonged heating or higher Pd catalyst ratios) due to reduced boronic acid activation .

Solubility and Stability

  • Aqueous Solubility: The methylsulfonyl group improves water solubility compared to non-polar substituents (e.g., methyl or tert-butyl). This property is critical for biological applications, as seen in , where boronic acids with polar groups were prioritized for aqueous solubility optimization .
  • Stability : Methylsulfonyl-substituted boronic acids are less prone to protodeboronation than electron-rich analogs due to stabilization of the boronate intermediate .

Biological Activity

(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid, with the CAS number 1598437-41-2, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C7H10BNO3S
  • Molecular Weight : 203.04 g/mol
  • Canonical SMILES : B(C1=CN=C(N=C1)C(S(C)=O)=O)(O)O

The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to interact with various biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in enzyme inhibition and drug design.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown it can scavenge free radicals effectively, with an IC50 value indicating strong activity compared to standard antioxidants .

2. Antibacterial Activity

The compound has demonstrated antibacterial effects against various strains, including Escherichia coli. Studies have reported effective concentrations as low as 6.50 mg/mL for significant antibacterial action .

3. Anticancer Activity

In cancer research, this compound has shown promise against several cancer cell lines. It exhibited a cytotoxic effect on MCF-7 cells with an IC50 value of 18.76 ± 0.62 µg/mL, indicating potential for development as an anticancer agent .

4. Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

  • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
  • Antiurease : IC50 = 1.10 ± 0.06 µg/mL
  • Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These findings suggest that this compound may have therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the impact of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability . The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.

Case Study 2: Antibacterial Properties

In a comparative study against common pathogens, this compound was tested alongside traditional antibiotics. The results showed that it had comparable efficacy against E. coli, suggesting its potential as an alternative treatment option .

Data Summary Table

Biological ActivityIC50 ValueReference
Antioxidant0.14 ± 0.01 µg/mL
Antibacterial (E. coli)6.50 mg/mL
Anticancer (MCF-7)18.76 ± 0.62 µg/mL
Acetylcholinesterase115.63 ± 1.16 µg/mL
Butyrylcholinesterase3.12 ± 0.04 µg/mL
Antiurease1.10 ± 0.06 µg/mL
Antithyrosinase11.52 ± 0.46 µg/mL

Q & A

Q. What are the common synthetic routes for preparing (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A key method involves Suzuki-Miyaura coupling using halogenated pyrimidine precursors (e.g., 5-bromo-2-(methylsulfonyl)pyrimidine) with boronic acid pinacol esters under reflux conditions. Catalysts such as Pd(PPh₃)₄ and bases like K₂CO₃ in toluene/MeOH mixtures are commonly employed . Alternative routes include functionalizing pre-formed pyrimidine scaffolds via sulfonation and subsequent boronation .

Q. What analytical methods are used to confirm the structure and purity of this boronic acid?

Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight ([M+H]+ peaks), while ¹H NMR (500 MHz, DMSO-d₆) verifies structural integrity through characteristic pyrimidine proton signals (δ 8.3–8.5 ppm) and methylsulfonyl group resonance (δ 3.0–3.5 ppm) . Purity is assessed via high-performance liquid chromatography (HPLC) with >97% threshold criteria, as noted in organics-grade specifications .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for this compound?

Optimization requires careful control of:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhances reactivity .
  • Solvent polarity : Mixed solvents (e.g., toluene/MeOH 4:1) balance solubility and reaction kinetics .
  • Temperature : Reflux (100–110°C) minimizes side reactions like protodeboronation .
  • Base selection : K₂CO₃ or Cs₂CO₃ improves boron transfer efficiency .
    Yields exceeding 85% are achievable with 18-hour reaction times and post-purification via silica gel chromatography .

Q. How does pH influence the binding affinity of this boronic acid in sialic acid recognition assays?

Binding constants (K) measured by ¹H NMR show pH-dependent behavior. At acidic pH (5.5–6.5), the boronic acid forms stable cyclic esters with diols (e.g., sialic acid), with K values ~10²–10³ M⁻¹. Neutral or alkaline conditions reduce binding due to deprotonation of the boronic acid, disrupting diol coordination . Researchers should calibrate buffer systems to maintain pH 5.5–6.5 for optimal binding in hypoxia-mimicking tumor assays .

Q. How to resolve contradictions in reported yields for derivatives of this compound?

Discrepancies often arise from:

  • Competing side reactions : Protodeboronation or homocoupling can occur if Pd catalysts are not freshly prepared .
  • Purification challenges : Column chromatography elution gradients (e.g., 5–10% ethyl acetate/hexanes) are critical for isolating pure products, as impurities from incomplete coupling may co-elute .
  • Moisture sensitivity : The boronic acid’s hygroscopic nature necessitates anhydrous conditions during synthesis and storage .

Q. What strategies improve solubility and stability for in vitro applications?

  • Co-solvents : Use DMSO or DMF (up to 10% v/v) to enhance aqueous solubility .
  • Derivatization : Pinacol ester formation increases stability against hydrolysis, with LCMS-confirmed conversion rates >90% .
  • Lyophilization : Freeze-drying the acid in PBS (pH 7.4) extends shelf life to >6 months at -20°C .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substitution at pyrimidine C2 : Replace methylsulfonyl with dimethylamino or methoxy groups to modulate electronic effects .
  • Boronated side chains : Introduce piperazinyl or morpholinyl moieties via Buchwald-Hartwig amination to enhance bioavailability .
  • Bioisosteres : Replace pyrimidine with pyridine or quinazoline cores while retaining boronic acid functionality .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid
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Reactant of Route 2
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid

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